molecular formula C16H17N3O B3001033 N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine CAS No. 415969-99-2

N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine

Cat. No.: B3001033
CAS No.: 415969-99-2
M. Wt: 267.332
InChI Key: HCUVTCFPHBACPU-UHFFFAOYSA-N
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Description

N-[(2-Ethoxyphenyl)methyl]-2H-indazol-6-amine is a heterocyclic organic compound featuring a 2H-indazole core substituted with an amine group at the 6-position and a (2-ethoxyphenyl)methyl group attached to the indazole nitrogen. The ethoxyphenyl moiety introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-20-16-6-4-3-5-13(16)10-17-14-8-7-12-11-18-19-15(12)9-14/h3-9,11,17H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUVTCFPHBACPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine typically involves the condensation of 2-ethoxybenzylamine with 2H-indazole-6-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to improve yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The table below highlights structural analogues of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine, emphasizing differences in substituents and their implications:

Compound Name Substituents Molecular Features Biological Activity Key References
N-[(2-Ethoxyphenyl)methyl]-2H-indazol-6-amine (2-Ethoxyphenyl)methyl at N1, NH₂ at C6 Moderate lipophilicity due to ethoxy group; potential for hydrogen bonding via amine Not explicitly reported (inferred antitumor potential)
N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine 2-Chloropyrimidinyl at N1, methyl at C2 Enhanced polarity from chloro and pyrimidine groups; hydrogen-bond acceptor sites Antitumor activity (pazopanib derivative)
N,2,3-Trimethyl-2H-indazol-6-amine derivatives Methyl groups at N1, C2, and C3 Increased steric hindrance; reduced solubility in polar solvents Antitumor activity (IC₅₀ values reported)
N-(4,5-Dibromo-2-ethoxyphenyl)benzenesulfonamide Sulfonamide and dibromo-ethoxyphenyl groups High electrophilicity; potential for halogen bonding Synthetic intermediate (no direct bioactivity reported)
5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib) Pyrimidinylamino and sulfonamide groups Multitarget kinase inhibitor (VEGFR, PDGFR) FDA-approved antitumor agent

Physicochemical Properties

  • Lipophilicity : The ethoxyphenyl group (logP ≈ 2.5) offers moderate lipophilicity compared to chloropyrimidinyl (logP ≈ 1.8) or sulfonamide (logP ≈ 0.5) groups, suggesting balanced membrane permeability and solubility.
  • Solubility : Ethoxy-containing compounds may exhibit better aqueous solubility than highly methylated analogues (e.g., N,2,3-trimethyl derivatives in ) due to reduced crystallinity .

Therapeutic Potential and Challenges

  • Antitumor Applications : Indazol-6-amine derivatives are frequently explored as kinase inhibitors. The target compound’s ethoxyphenyl group could modulate selectivity for specific kinases (e.g., VEGFR vs. FGFR), though empirical data are needed .
  • Metabolic Stability : Ethoxy groups are susceptible to cytochrome P450-mediated O-dealkylation, which may limit bioavailability compared to halogenated derivatives .

Biological Activity

N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as insights from recent research findings.

Chemical Structure and Properties

The compound belongs to the indazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its structure is pivotal for its biological activity, influencing interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific molecular targets remain to be fully elucidated.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties across several human cancer cell lines. Notably, studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest:

  • Cell Lines Tested :
    • K562 (chronic myeloid leukemia)
    • A549 (lung cancer)
    • PC-3 (prostate cancer)
    • Hep-G2 (hepatoma)

In one study, it was found that N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine exhibited an IC50 value of approximately 5.15 µM against K562 cells, indicating potent activity compared to normal cells (IC50 = 33.2 µM) . The compound's ability to modulate apoptotic pathways by influencing Bcl-2 family proteins and the p53/MDM2 interaction was also highlighted as a mechanism for its anticancer effects .

3. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro. Its ability to inhibit pro-inflammatory cytokines suggests it may serve as a therapeutic agent in inflammatory diseases .

The biological activity of N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine is thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may bind to receptors that regulate cellular growth and apoptosis.

Further studies are necessary to identify the exact molecular pathways affected by this compound .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Value (µM)Mechanism of Action
AntimicrobialVarious bacteriaNot specifiedDisruption of cell wall synthesis
AnticancerK5625.15Induction of apoptosis, modulation of Bcl-2 family
Anti-inflammatoryIn vitro modelsNot specifiedInhibition of pro-inflammatory cytokines

Case Study: Anticancer Evaluation

In a recent study published in 2023, a series of indazole derivatives were synthesized, including N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine. The evaluation demonstrated significant antiproliferative activity against various cancer cell lines. The study emphasized the compound's ability to induce apoptosis through the modulation of critical apoptotic pathways .

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